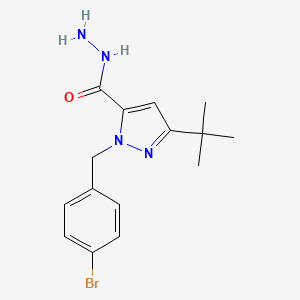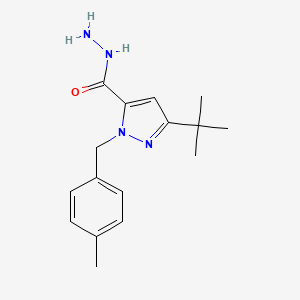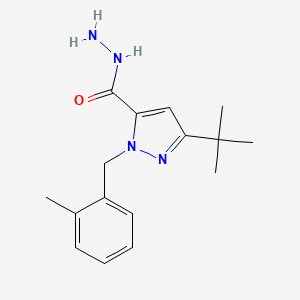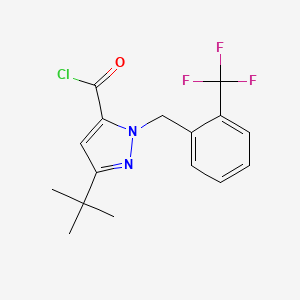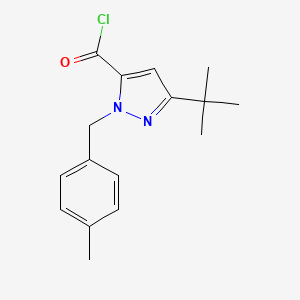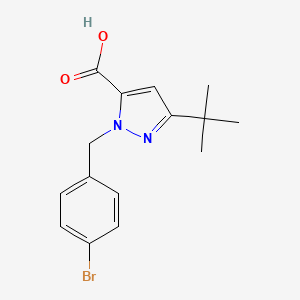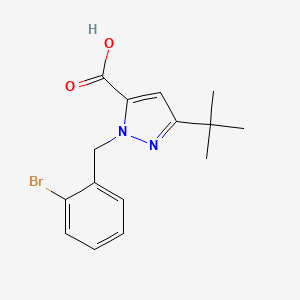
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95) is a newly synthesized compound with potential applications in scientific research. 5-t-Bu-IPBE-95 is a carboxylic acid ethyl ester, which is a type of organic compound that is formed when an acid reacts with an alcohol. It is an important derivative of pyrazole, a five-membered heterocyclic compound that is composed of three carbon atoms and two nitrogen atoms. 5-t-Bu-IPBE-95 has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological processes.
Scientific Research Applications
5-t-Bu-IPBE-95 has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein folding, and enzyme activity. In addition, it has been used in the study of cell signaling, cell growth, and cell death. 5-t-Bu-IPBE-95 has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells.
Mechanism of Action
The mechanism of action of 5-t-Bu-IPBE-95 is not yet fully understood. However, it is believed that the compound binds to proteins in the cell, which then triggers a change in the cell’s biochemical and physiological processes. For example, 5-t-Bu-IPBE-95 has been found to activate certain enzymes, which can then lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Bu-IPBE-95 are still being studied. However, it has been found to have a wide range of effects on cells, including the activation of certain enzymes, the regulation of gene expression, and the modulation of cell signaling. In addition, 5-t-Bu-IPBE-95 has been found to have an effect on cell growth and cell death.
Advantages and Limitations for Lab Experiments
5-t-Bu-IPBE-95 has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it is relatively easy to synthesize, which makes it a cost-effective option for experiments. However, there are some limitations to using 5-t-Bu-IPBE-95 in lab experiments. For example, it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Future Directions
The potential future directions for 5-t-Bu-IPBE-95 are numerous. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 5-t-Bu-IPBE-95. Finally, further research could be conducted to explore the potential use of 5-t-Bu-IPBE-95 in drug delivery systems.
Synthesis Methods
5-t-Bu-IPBE-95 can be synthesized through a two-step process. The first step involves the reaction of 4-isopropylbenzyl bromide with 5-t-butyl-2-pyrazole-3-carboxylic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and produces the 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid. The second step involves the reaction of the acid with ethyl bromide, which is catalyzed by a base, such as potassium carbonate. This reaction produces 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95).
properties
IUPAC Name |
ethyl 5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-7-24-19(23)17-12-18(20(4,5)6)21-22(17)13-15-8-10-16(11-9-15)14(2)3/h8-12,14H,7,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESXLZOTONGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


